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MAINZ, Germany & SOUTH SAN FRANCISCO, Calif. - RO7196472, also known as autogene
cevumeran, is an investigational personalized cancer vaccine based on messenger RNA
(mRNA) technology, co-developed by BioNTech and Genentech, a member of the Roche
Group. This in-depth technical guide provides a comprehensive overview of the preclinical
pharmacodynamics of RO7196472 in various animal models, offering valuable insights for
researchers, scientists, and drug development professionals. The data presented herein is
compiled from publicly available preclinical studies and offers a foundational understanding of
the vaccine's mechanism of action and anti-tumor activity before its transition to human clinical
trials.

Core Mechanism of Action: A Personalized Attack
on Cancer

Autogene cevumeran is an individualized neoantigen-specific immunotherapy. The
fundamental principle behind this vaccine is to leverage the patient's own immune system to
recognize and eliminate cancer cells. This is achieved by identifying tumor-specific mutations,
or neoantigens, which are unique to the patient's cancer and not present in healthy cells. The
MRNA vaccine carries the genetic code for these specific neoantigens. Upon administration,
the mRNA is taken up by the patient's cells, which then produce the neoantigen proteins.
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These proteins are subsequently presented to the immune system, priming it to recognize and
mount a targeted T-cell response against cancer cells bearing these specific mutations.

Preclinical Efficacy in Syngeneic Mouse Models

The preclinical efficacy of personalized neoantigen vaccines, including foundational research
relevant to autogene cevumeran, has been primarily evaluated in syngeneic mouse models.
These models, where tumor tissues are transplanted into mice with a competent immune
system and the same genetic background, are crucial for studying immunotherapies. Key
models utilized include the B16F10 melanoma and CT26 colon carcinoma models.

Tumor Growth Inhibition and Survival

Studies in B16F10 melanoma mouse models have demonstrated that customized vaccines
targeting personal tumor mutations can elicit robust anti-tumor responses. Vaccination with
long peptides encompassing identified neoantigens, a strategy conceptually similar to mRNA-
based neoantigen presentation, resulted in a significant delay in tumor growth.

In a study involving an mRNA cocktail designed by a BioNTech-led team, which included
components aimed at stimulating the immune system in a manner complementary to a
neoantigen vaccine, significant tumor suppression was observed in mouse models of colon
cancer and melanoma. The treatment not only halted tumor growth but also led to complete
tumor regression in a high percentage of the treated animals.

Table 1: Summary of Preclinical Efficacy Data in Mouse Models

Animal Model Vaccine Type Key Findings
Long peptide neoantigen

B16F10 Melanoma i Delayed tumor growth
vaccine

Halted tumor growth, induced
Colon & Melanoma MRNA cocktail (cytokines) complete tumor regression in a

majority of mice
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Pharmacodynamic Assessment: Induction of T-Cell
Responses

A critical aspect of the pharmacodynamics of autogene cevumeran is its ability to induce a
potent and specific T-cell response against the targeted neoantigens. Preclinical studies have
consistently shown that personalized neoantigen vaccines lead to the expansion of both CD4+
and CD8+ T-cells.

In the B16F10 mouse model, vaccination with neoantigen-containing long peptides was shown
to generate robust immune responses. Further investigations into the nature of these
responses revealed that epitopes predicted to bind to MHC class | molecules primarily
generated MHC class ll-restricted (CD4+) T-cell responses. However, the induction of both
CD4+ and CD8+ T-cell compartments has been demonstrated to be essential for hampering
tumor growth in syngeneic cancer models.

Table 2: T-Cell Response to Personalized Neoantigen Vaccines in Mice

Animal Model T-Cell Response Method of Measurement

Induction of neoantigen- Not specified in available

B16F10 Melanoma -
specific T-cells abstracts

Engagement of both CD4+ and  Not specified in available

CT26 & B16F10
CD8+ T-cells abstracts

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of autogene cevumeran are
proprietary. However, based on general practices for testing neoantigen vaccines in animal
models, a representative experimental workflow can be outlined.

General Experimental Workflow for Preclinical
Neoantigen Vaccine Studies
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Signaling Pathways in Anti-Tumor Immune
Response

The administration of an mMRNA-based neoantigen vaccine like autogene cevumeran initiates a
cascade of signaling events that culminate in a targeted anti-tumor immune response.
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Conclusion

The preclinical data for personalized neoantigen vaccines, which form the basis for the
development of RO7196472 (autogene cevumeran), demonstrate a promising
pharmacodynamic profile in animal models. The ability to induce robust, specific T-cell
responses that translate into anti-tumor efficacy provides a strong rationale for the ongoing
clinical development of this novel immunotherapeutic approach. Further research is warranted
to fully elucidate the dose-response relationships and to optimize the therapeutic potential of
this personalized cancer vaccine.

Disclaimer: This document is intended for informational purposes for a scientific audience and
is based on publicly available preclinical research. It does not constitute medical advice. The
safety and efficacy of RO7196472 are still under investigation in clinical trials.

« To cite this document: BenchChem. [Unraveling the Preclinical Pharmacodynamics of
RO7196472 (Autogene Cevumeran) in Animal Models]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15580517#pharmacodynamics-of-
ro7196472-in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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